beta-Alanine, N-ethyl-N-phenyl-, methyl ester

CAS No.: 21608-06-0

Cat. No.: VC2312753

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21608-06-0 |

|---|---|

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | methyl 3-(N-ethylanilino)propanoate |

| Standard InChI | InChI=1S/C12H17NO2/c1-3-13(10-9-12(14)15-2)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3 |

| Standard InChI Key | AGKYCLGMYBHGSV-UHFFFAOYSA-N |

| SMILES | CCN(CCC(=O)OC)C1=CC=CC=C1 |

| Canonical SMILES | CCN(CCC(=O)OC)C1=CC=CC=C1 |

Introduction

Chemical Structure and Identification

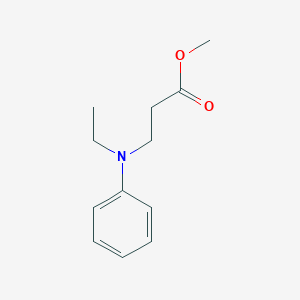

Beta-Alanine, N-ethyl-N-phenyl-, methyl ester is characterized by its specific molecular arrangement that influences its physical and chemical behaviors. The compound is identified by its CAS number 21608-06-0 and has the IUPAC name methyl 3-(N-ethylanilino)propanoate . It possesses a beta-alanine backbone with additional functional groups, including an ethyl and phenyl substitution on the nitrogen atom, and a methyl ester group.

Physical and Chemical Properties

The compound demonstrates distinct physical and chemical properties that are crucial for understanding its behavior in various applications. These properties are comprehensively presented in the following table:

| Property | Value |

|---|---|

| CAS Number | 21608-06-0 |

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | methyl 3-(N-ethylanilino)propanoate |

| Density | 1.052 g/cm³ |

| Boiling Point | 304°C at 760 mmHg |

| Flash Point | 112.7°C |

| PubChem Compound | 88966 |

The compound's structure features a three-carbon chain with a carboxylic acid group modified as a methyl ester, while the nitrogen atom bears both ethyl and phenyl substituents . This unique arrangement contributes to its specific chemical reactivity and potential biological interactions.

Structural Identifiers

For computational chemistry applications and database referencing, Beta-Alanine, N-ethyl-N-phenyl-, methyl ester can be identified using several standard notations:

| Identifier | Value |

|---|---|

| Standard InChI | InChI=1S/C12H17NO2/c1-3-13(10-9-12(14)15-2)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3 |

| Standard InChIKey | AGKYCLGMYBHGSV-UHFFFAOYSA-N |

| SMILES | CCN(CCC(=O)OC)C1=CC=CC=C1 |

| Canonical SMILES | CCN(CCC(=O)OC)C1=CC=CC=C1 |

These identifiers allow for consistent representation of the compound across various chemical databases and research platforms.

Applications and Research Findings

Beta-Alanine, N-ethyl-N-phenyl-, methyl ester has been primarily studied in research contexts, with its potential applications spanning several domains based on its structural features and the properties of related compounds.

Research Applications

The compound is designated primarily for research use, as indicated by manufacturer specifications. Its functional groups (ethyl, phenyl, and methyl ester) may enhance its ability to interact with enzymes or receptors, potentially influencing cellular signaling pathways. This makes it a valuable tool for investigating biochemical processes and developing new chemical entities with specific properties.

Future Research Directions

Several promising research avenues could expand our understanding of Beta-Alanine, N-ethyl-N-phenyl-, methyl ester and explore its potential applications.

Structure-Activity Relationship Studies

Investigating how structural modifications to the basic framework of this compound affect its biological activity could provide valuable insights for drug design and development. Such studies might examine how alterations to the ethyl group, phenyl ring, or ester moiety influence interactions with biological targets.

Toxicological and Pharmacological Profiling

Comprehensive evaluation of the compound's toxicological properties and pharmacological activities would address a significant gap in the current literature. Such studies would be essential for assessing any potential therapeutic applications of this compound or its derivatives.

Synthetic Methodology Optimization

Development of more efficient, environmentally friendly, and scalable synthesis methods for this compound could enhance its availability for research and potential applications. This might include exploring catalytic methods for N-arylation or green chemistry approaches to esterification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume